5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline
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Overview
Description
5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzenesulfonyl group, a nitro group, and a phenylethylamine moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl-piperazine intermediate. This intermediate is then reacted with 2-nitroaniline and 2-phenylethylamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form complex biaryl structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Coupling Reactions: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders
Mechanism of Action
The mechanism of action of 5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may act as a ligand for dopamine receptors, influencing neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-piperazin-1-yl)-2-aryloxazoles: These compounds share the piperazine moiety and exhibit similar biological activities.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.
Uniqueness
5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to participate in diverse reactions and interact with multiple biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c29-28(30)24-12-11-21(19-23(24)25-14-13-20-7-3-1-4-8-20)26-15-17-27(18-16-26)33(31,32)22-9-5-2-6-10-22/h1-12,19,25H,13-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDLPNNBLXFVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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